molecular formula C19H16F2N2O3S B11345518 N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11345518
M. Wt: 390.4 g/mol
InChI Key: WTVGLQFZAIVYJZ-UHFFFAOYSA-N
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Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a difluoromethylsulfanyl group, an ethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the difluoromethylsulfanyl and ethoxyphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
  • N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
  • N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide

Uniqueness

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical properties and potential biological activities. Its distinct structure allows it to interact differently with molecular targets compared to similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16F2N2O3S

Molecular Weight

390.4 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16F2N2O3S/c1-2-25-14-7-3-12(4-8-14)17-11-16(23-26-17)18(24)22-13-5-9-15(10-6-13)27-19(20)21/h3-11,19H,2H2,1H3,(H,22,24)

InChI Key

WTVGLQFZAIVYJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)SC(F)F

Origin of Product

United States

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